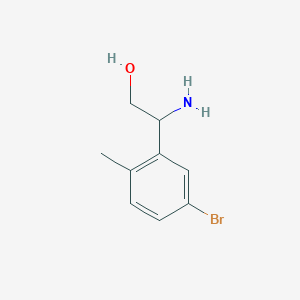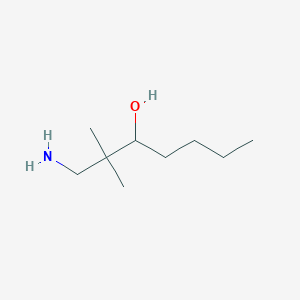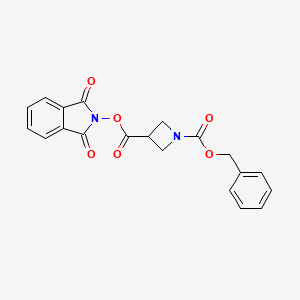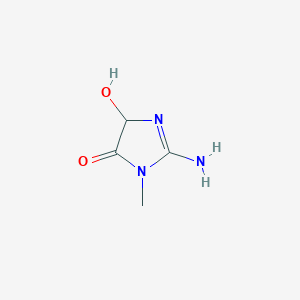![molecular formula C11H9N3O3S B13573559 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes an imidazoquinoline core with a methanesulfonyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the imidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to DNA damage response and repair.
Medicine: It has shown promise as a therapeutic agent in preclinical studies, particularly in oncology, where it may enhance the efficacy of existing treatments.
Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes involved in the DNA damage response. By inhibiting these enzymes, the compound can interfere with the repair of DNA damage, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy. The pathways involved include the ataxia telangiectasia mutated (ATM) kinase pathway, which plays a crucial role in the cellular response to DNA double-strand breaks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]quinolin-2-one: A closely related compound with similar structural features but lacking the methanesulfonyl group.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Quinoline derivatives: Compounds with a quinoline core but different substituents.
Uniqueness
7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential as an enzyme inhibitor, making it a valuable molecule for research and development in various fields.
Eigenschaften
Molekularformel |
C11H9N3O3S |
|---|---|
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
7-methylsulfonyl-1,3-dihydroimidazo[4,5-g]quinolin-2-one |
InChI |
InChI=1S/C11H9N3O3S/c1-18(16,17)7-2-6-3-9-10(14-11(15)13-9)4-8(6)12-5-7/h2-5H,1H3,(H2,13,14,15) |
InChI-Schlüssel |
YQAMTTQOGCUMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=C2C=C3C(=CC2=C1)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)


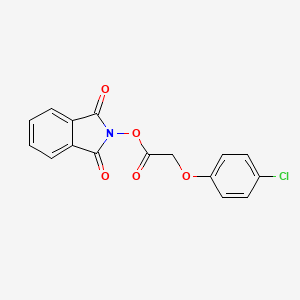
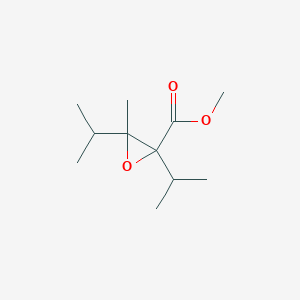
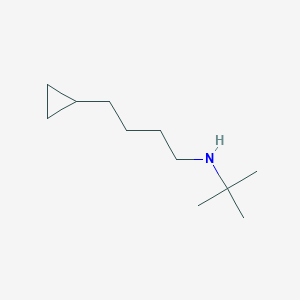
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
